![molecular formula C10H20O B2759633 [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol CAS No. 74458-65-4](/img/structure/B2759633.png)

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

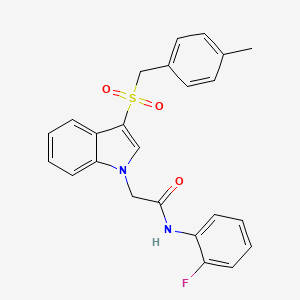

“[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol” is a chemical compound with the CAS number 74458-65-4 . It has a molecular formula of C10H20O and a molecular weight of 156.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Lipid Dynamics and Biological Membranes Methanol is used as a common solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, suggests its potential in influencing the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Material Science and Nanoparticle Synthesis Methanol plays a role in the synthesis of Stober silica nanoparticles, as demonstrated through its interactions in the hydrolysis and condensation reactions of tetraethylorthosilicate (TEOS). The research highlights methanol's effect on particle size due to thermodynamic interactions, pointing to its importance in material synthesis processes (Green et al., 2003).

Catalysis and Organic Synthesis Methanol serves as a one-carbon building block in fine chemical synthesis, underdeveloped due to the high energetic demand of methanol dehydrogenation. Studies have shown its use in direct C–C coupling with allenes, furnishing higher alcohols that incorporate all-carbon quaternary centers (Moran et al., 2011). Furthermore, methanol has been used as both a C1 synthon and H2 source for selective N‐methylation of amines, showcasing its versatility in chemical synthesis (Sarki et al., 2021).

Environmental Applications Methanol-modified biochar has shown enhanced adsorption performance for tetracycline in aqueous solutions, indicating its potential for environmental cleanup and water treatment. This study emphasizes the role of methanol in modifying biochar to increase its efficacy for pollutant adsorption (Jing et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

将来の方向性

Quaternary ammonium salts, a class of organocatalysts to which this compound belongs, have been used in chemical synthesis for the formation of C-C, C-N, and C-O bonds for half a century . They are essential tools in the pharmaceutical, agrochemical, and fine chemical industries . Future research may focus on the applications of these species in asymmetric synthesis and the mechanistic features underlying their modes of interaction with reagents .

特性

IUPAC Name |

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWDCYUJDMVTFQ-WPRPVWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@](C1(C)C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)

![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)

![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/structure/B2759563.png)

![tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]carbamate](/img/structure/B2759565.png)

![2-Benzo[b][1]benzoxepinamine](/img/structure/B2759567.png)

![6-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2759569.png)